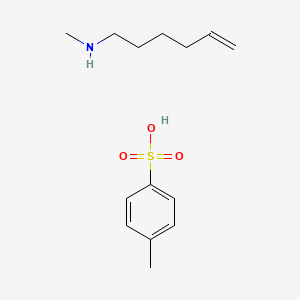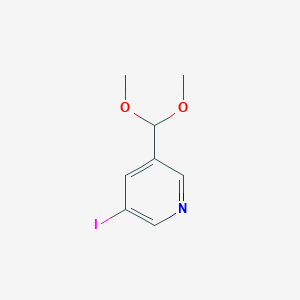
8-Fluoro-5-(trifluorométhyl)quinoléine
Vue d'ensemble
Description
8-Fluoro-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C10H5F4N and a molecular weight of 215.1 g/mol . This compound is characterized by the presence of both a fluorine atom at the 8th position and a trifluoromethyl group at the 5th position on the quinoline ring.
Applications De Recherche Scientifique
8-Fluoro-5-(trifluoromethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with improved pharmacokinetic properties.
Biology: It is employed in proteomics research to study protein interactions and functions.
Materials Science: Fluorinated quinolines are used in the synthesis of advanced materials with unique electronic and optical properties.
Industrial Applications: The compound is used in the preparation of heteroaryl compounds as CXCR4 inhibitors for the treatment of CXCR4-mediated diseases.
Mécanisme D'action
Target of Action
The primary target of 8-Fluoro-5-(trifluoromethyl)quinoline is the CXCR4 receptor . The CXCR4 receptor is a type of G-protein coupled receptor that plays a crucial role in cell migration, hematopoiesis, and immune surveillance .
Mode of Action
8-Fluoro-5-(trifluoromethyl)quinoline acts as an inhibitor of the CXCR4 receptor . By binding to this receptor, it prevents the normal signaling cascade initiated by the CXCR4 ligand, stromal cell-derived factor-1 (SDF-1). This results in the inhibition of the downstream effects mediated by this receptor .
Biochemical Pathways
The inhibition of the CXCR4 receptor affects several biochemical pathways. One of the key pathways is the PI3K/Akt pathway , which is involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism . By inhibiting the CXCR4 receptor, 8-Fluoro-5-(trifluoromethyl)quinoline can disrupt these processes, leading to potential therapeutic effects .
Result of Action
The inhibition of the CXCR4 receptor by 8-Fluoro-5-(trifluoromethyl)quinoline can lead to a variety of cellular effects. These include the reduction of cell migration and proliferation, as well as the induction of apoptosis . These effects make 8-Fluoro-5-(trifluoromethyl)quinoline a potential candidate for the treatment of CXCR4-mediated diseases .
Analyse Biochimique
Biochemical Properties
8-Fluoro-5-(trifluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly as an inhibitor of the CXCR4 receptor . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The interaction with the CXCR4 receptor is of particular interest, as it is involved in numerous physiological and pathological processes, including immune response and cancer metastasis. The nature of these interactions involves binding to the receptor, thereby inhibiting its activity and downstream signaling pathways.
Cellular Effects
The effects of 8-Fluoro-5-(trifluoromethyl)quinoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of the CXCR4 receptor by 8-Fluoro-5-(trifluoromethyl)quinoline can lead to altered cell migration, proliferation, and survival. Additionally, this compound may impact other signaling pathways and transcription factors, further influencing cellular behavior and function.
Molecular Mechanism
At the molecular level, 8-Fluoro-5-(trifluoromethyl)quinoline exerts its effects through specific binding interactions with biomolecules . The primary mechanism involves the inhibition of the CXCR4 receptor, which is achieved by binding to the receptor’s active site. This binding prevents the receptor from interacting with its natural ligands, thereby blocking downstream signaling cascades. Additionally, 8-Fluoro-5-(trifluoromethyl)quinoline may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoro-5-(trifluoromethyl)quinoline can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 8-Fluoro-5-(trifluoromethyl)quinoline remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to sustained inhibition of the CXCR4 receptor and other cellular targets, resulting in prolonged alterations in cell behavior and function.
Dosage Effects in Animal Models
The effects of 8-Fluoro-5-(trifluoromethyl)quinoline in animal models are dose-dependent . At lower doses, this compound effectively inhibits the CXCR4 receptor without causing significant toxicity. Higher doses may lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.
Metabolic Pathways
8-Fluoro-5-(trifluoromethyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity. The metabolic flux and levels of metabolites can be affected by the presence of 8-Fluoro-5-(trifluoromethyl)quinoline, impacting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 8-Fluoro-5-(trifluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, determining its bioavailability and efficacy. The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
8-Fluoro-5-(trifluoromethyl)quinoline exhibits distinct subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with cellular targets and the modulation of biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-(trifluoromethyl)quinoline typically involves electrophilic substitution reactions. One common method is the direct fluorination of quinoline derivatives. For example, 6-methoxyquinoline can undergo direct fluorination at the 5th position to yield 5,5-difluoroquinolin-6-one . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production methods for 8-Fluoro-5-(trifluoromethyl)quinoline may involve large-scale electrophilic substitution reactions or coupling reactions using boron reagents. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-5-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, amines, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, such as amino, halogen, or alkyl groups, onto the quinoline ring .
Comparaison Avec Des Composés Similaires
8-Fluoro-5-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:
5,7-Difluoroquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Contains additional fluorine atoms, leading to increased electron-withdrawing effects and altered reactivity.
5,8-Difluoroquinoline: Similar to 8-Fluoro-5-(trifluoromethyl)quinoline but lacks the trifluoromethyl group, affecting its chemical behavior.
The uniqueness of 8-Fluoro-5-(trifluoromethyl)quinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
8-fluoro-5-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWZHYLCPBGCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674957 | |
| Record name | 8-Fluoro-5-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-99-7 | |
| Record name | 8-Fluoro-5-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


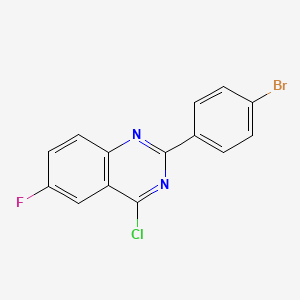
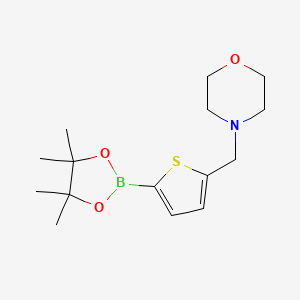
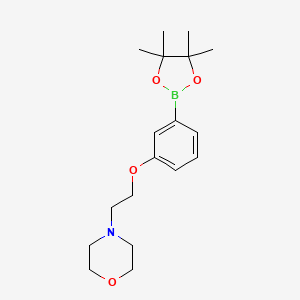
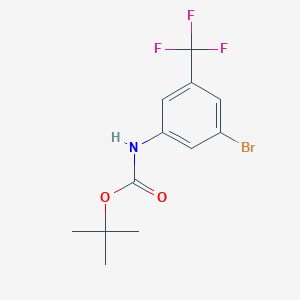
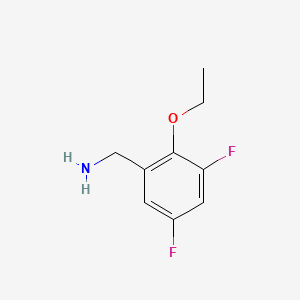

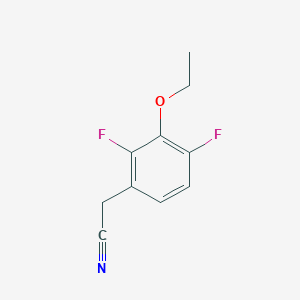
![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)
![4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393397.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393399.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol](/img/structure/B1393401.png)
